![molecular formula C22H19N3O2 B4440719 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
The compound “5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been synthesized using Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .科学的研究の応用
Anticancer Activity
Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties . They target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The derivatives of this compound class have shown promise in inhibiting the growth and proliferation of cancer cells by interfering with these pathways .
Antibacterial Properties
Research has indicated that pyrido[2,3-d]pyrimidines possess antibacterial effects . They have been effective against a range of bacterial strains, which makes them valuable in the development of new antibacterial agents. Their mechanism of action often involves the inhibition of bacterial enzymes or interference with bacterial DNA replication .
CNS Depressive Effects
The central nervous system (CNS) depressive effects of pyrido[2,3-d]pyrimidines make them potential candidates for the treatment of disorders characterized by excessive neuronal activity. They may be used to develop drugs for conditions such as anxiety, seizures, and other related CNS disorders .
Anticonvulsant Applications
Due to their CNS depressive properties, these compounds are also being explored for their anticonvulsant activities . They could lead to the development of new medications for the management of epilepsy and other seizure-related conditions .
Antipyretic Uses
Pyrido[2,3-d]pyrimidines have shown antipyretic effects , which are useful in reducing fever. This application is particularly important in the symptomatic treatment of infectious diseases where fever is a common symptom .
Analgesic Effects
The analgesic properties of this class of compounds suggest their use in pain management. They could be formulated into drugs that help alleviate pain without the side effects associated with traditional analgesics .
Inhibition of Dihydrofolate Reductase
These compounds have been found to inhibit dihydrofolate reductase, an enzyme critical in the synthesis of nucleotides. This inhibition is crucial in the treatment of certain types of cancer and infections, as it can lead to the suppression of cell division in rapidly dividing cells .
Synthesis of Heterocyclic Structures
The pyrido[2,3-d]pyrimidine scaffold is also significant in the synthesis of complex heterocyclic structures, which are valuable in various chemical and pharmaceutical applications. The facile one-pot synthesis methods developed for these compounds provide efficient routes to diverse and multifunctionalized molecules .
将来の方向性
The future research directions could involve exploring the medicinal chemistry potential of this compound, given the broad spectrum of activities exhibited by similar compounds . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound.
作用機序
Target of Action
The primary targets of this compound are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer agents.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways related to cancer. By inhibiting the activity of its targets, it disrupts the signaling pathways they are involved in, including the PI3K/AKT/mTOR pathway , the MAPK/ERK pathway , and the JAK/STAT pathway . These pathways are crucial for cell growth, proliferation, and survival, and their disruption leads to the inhibition of these processes in cancer cells.
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . These effects are a result of the disruption of the signaling pathways that the compound’s targets are involved in.
特性
IUPAC Name |
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-9-17(10-8-15)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZNVHWOCWFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
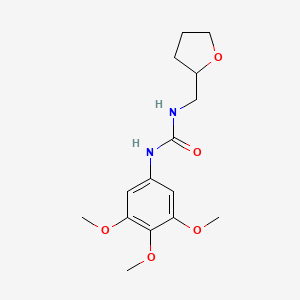
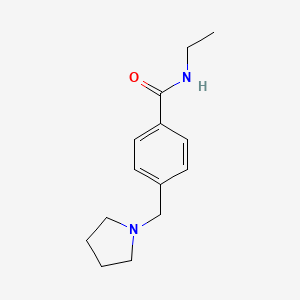
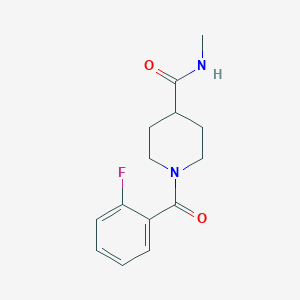
![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)

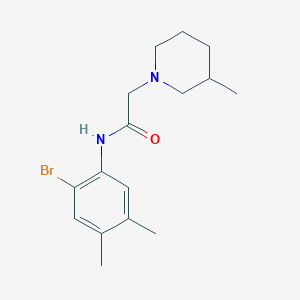
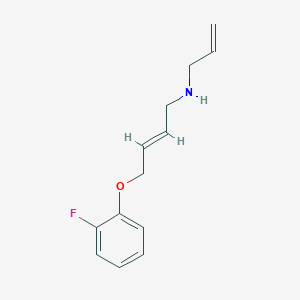
![2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440736.png)
![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)